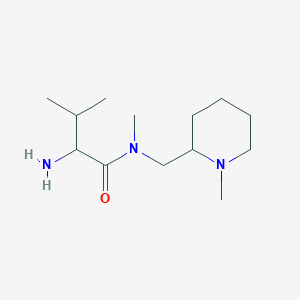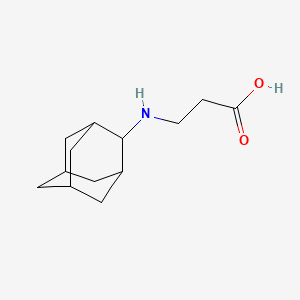
3-(Adamantan-2-ylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Adamantylamino)propanoic acid is an organic compound that features an adamantane structure bonded to an amino group and a propanoic acid moiety Adamantane is a highly stable, diamondoid structure that imparts unique physical and chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-adamantylamino)propanoic acid typically involves the reaction of 2-adamantylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 2-adamantylamine reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3-(2-adamantylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
3-(2-Adamantylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
科学研究应用
3-(2-Adamantylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 3-(2-adamantylamino)propanoic acid involves its interaction with specific molecular targets. The adamantane structure allows for strong binding to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Propionic acid derivatives: Used in various industrial and pharmaceutical applications.
Uniqueness
3-(2-Adamantylamino)propanoic acid is unique due to its adamantane structure, which imparts high stability and specific binding properties. This makes it particularly valuable in applications requiring robust and durable compounds, such as in advanced materials and therapeutic agents .
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
3-(2-adamantylamino)propanoic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13-14H,1-7H2,(H,15,16) |
InChI 键 |
ZANCXJKKWSUYOJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
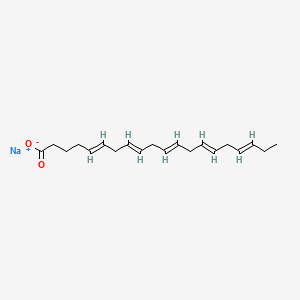
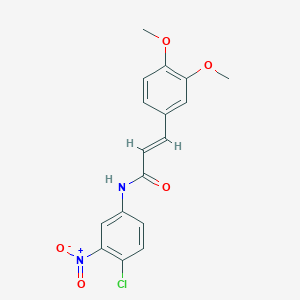
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
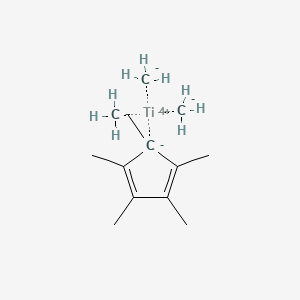
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)

![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
